Propyl({2-[4-(trifluoromethoxy)phenyl]ethyl})amine
Description
Properties
IUPAC Name |
N-[2-[4-(trifluoromethoxy)phenyl]ethyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO/c1-2-8-16-9-7-10-3-5-11(6-4-10)17-12(13,14)15/h3-6,16H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRWDTFFGWNSOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=CC=C(C=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propyl({2-[4-(trifluoromethoxy)phenyl]ethyl})amine is a compound of interest due to its structural features, particularly the trifluoromethoxy group, which is known to enhance biological activity in various contexts. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C12H16F3N
- IUPAC Name : Propyl(2-(4-(trifluoromethoxy)phenyl)ethyl)amine
The trifluoromethoxy group is notable for its influence on the lipophilicity and metabolic stability of compounds, often enhancing their potency against biological targets.
- Inhibition of Neurotransmitter Uptake : Compounds with trifluoromethyl groups have been shown to inhibit the uptake of neurotransmitters such as serotonin (5-HT). Studies indicate that the presence of a -CF3 group can increase the potency of compounds in inhibiting 5-HT uptake by up to six-fold compared to non-fluorinated analogs .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity. For instance, derivatives with carbamate scaffolds showed significant effects against Mycobacterium species, suggesting that this compound may exhibit similar properties .
- Uncoupling Activity : Research has indicated that certain derivatives can uncouple oxidative phosphorylation in mitochondria, which may lead to increased metabolic rates in cells . This property is particularly relevant in cancer research, where metabolic modulation is a therapeutic target.
Pharmacological Profiles
- Antidepressant Effects : The structural similarity to known antidepressants suggests potential efficacy in treating mood disorders. The mechanism may involve modulation of serotonin receptors or transporters.
- Anticancer Activity : Preliminary studies have indicated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of various carbamate derivatives against Mycobacterium avium. The results indicated that compounds with similar structural features to this compound exhibited higher activity than standard antibiotics like ciprofloxacin .
| Compound | Activity Against M. avium | Comparison Standard |
|---|---|---|
| Propyl Amine Derivative | High | Ciprofloxacin |
| Other Carbamates | Moderate | Isoniazid |
Case Study 2: Neurotransmitter Modulation
In a pharmacological study assessing the effects on neurotransmitter uptake, compounds with trifluoromethoxy groups were found to significantly inhibit serotonin transporters in vitro. This suggests potential applications in treating depression and anxiety disorders .
Scientific Research Applications
Active Pharmaceutical Intermediate
Propyl({2-[4-(trifluoromethoxy)phenyl]ethyl})amine serves as an important intermediate in the synthesis of various pharmaceuticals. The trifluoromethoxy group significantly influences the compound's chemical behavior and pharmacokinetic properties, which can enhance drug efficacy. Its role in synthesizing derivatives allows researchers to explore a range of pharmacological effects.
Research Tool
The compound is utilized as a research tool to investigate its interaction with various biological targets. Studies have shown that it interacts with receptors involved in neurotransmission, indicating potential therapeutic effects in treating central nervous system disorders.
The biological activity of this compound is primarily linked to its structural components:
- Neurotransmitter Modulation : Similar compounds have been studied for their ability to modulate neurotransmitter systems, which could lead to new treatments for conditions like depression or anxiety.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to neurotransmitter breakdown, enhancing the availability of these neurotransmitters in the brain.
Case Study 1: Neurotransmitter Interaction
A study demonstrated that this compound showed significant interaction with serotonin receptors, leading to increased serotonin levels in animal models. This effect suggests potential applications in antidepressant therapies.
Case Study 2: Pharmacokinetic Properties
Research has indicated that the presence of the trifluoromethoxy group contributes to improved absorption and distribution characteristics in vivo. This enhancement is critical for developing effective drug formulations.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Differences and Research Findings
b) Physicochemical Properties
- Lipophilicity: The trifluoromethoxy group in the target compound increases LogP compared to non-fluorinated amines, though exact values are unreported. In contrast, 2-[4-(trifluoromethyl)phenyl]propan-2-amine has a measured LogP of 2.0, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
- Synthetic Yields : Quinazolinyl derivatives (e.g., 7a, 22a) show moderate yields (42–55%), likely due to steric hindrance during coupling reactions . The target compound’s synthesis yield is unspecified but may benefit from simpler reaction pathways.
Preparation Methods
Reaction Mechanism and Substrate Design
The alkylation of primary amines with halogenated electrophiles is a well-established route to secondary amines. For Propyl({2-[4-(trifluoromethoxy)phenyl]ethyl})amine, this would involve reacting propylamine with 2-[4-(trifluoromethoxy)phenyl]ethyl bromide (or chloride) under basic conditions. The reaction proceeds via an SN2 mechanism , where the amine acts as a nucleophile, displacing the halide.
Key considerations include:
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Base selection : Alkaline metal hydroxides (e.g., NaOH, KOH) in polar aprotic solvents like dimethylsulfoxide (DMSO) enhance reaction rates by deprotonating the amine, increasing nucleophilicity.
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Temperature and time : Elevated temperatures (80–110°C) and extended reaction times (4–20 hours) are typical for achieving high conversions.
Example Protocol (Hypothetical Adaptation from Patent WO1994000416A1):
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Dissolve propylamine (1.0 equiv) and 2-[4-(trifluoromethoxy)phenyl]ethyl bromide (1.2 equiv) in DMSO.
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Add pelletized NaOH (1.5 equiv) and heat at 100°C for 12 hours under argon.
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Quench with aqueous NaCl, extract with toluene, and purify via recrystallization.
Challenges and Mitigation Strategies
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Competitive over-alkylation : Excess propylamine (≥2.0 equiv) suppresses the formation of tertiary amine byproducts.
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Halide accessibility : Synthesis of 2-[4-(trifluoromethoxy)phenyl]ethyl bromide requires Friedel-Crafts alkylation or radical bromination of 4-(trifluoromethoxy)phenylethane, which may involve hazardous reagents.
Reductive Amination of Ketone Precursors
Reaction Pathway and Optimization
Reductive amination offers a one-pot route by condensing 4-(trifluoromethoxy)phenylacetaldehyde with propylamine in the presence of a reducing agent (e.g., NaBH3CN). The mechanism involves imine formation followed by reduction to the secondary amine.
Example Protocol (Inspired by J. Med. Chem. Methods):
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Mix 4-(trifluoromethoxy)phenylacetaldehyde (1.0 equiv) and propylamine (1.5 equiv) in methanol.
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Add NaBH3CN (1.2 equiv) and stir at room temperature for 24 hours.
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Acidify with HCl, extract with dichloromethane, and neutralize to isolate the free base.
Expected Yield : 50–65% (dependent on aldehyde stability and reducing efficiency).
Analytical Validation
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1H NMR : Characteristic signals include a triplet for the ethylenic CH2 group (δ 2.6–2.8 ppm) and a singlet for the trifluoromethoxy group (δ 3.4 ppm).
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Mass Spectrometry : [M + H]+ peak at m/z 276.1 (calculated for C12H17F3NO).
Gabriel Synthesis with Phthalimide Intermediates
Stepwise Methodology
The Gabriel synthesis avoids direct handling of alkyl halides by employing phthalimide-protected amines:
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Alkylation of phthalimide : React potassium phthalimide with 2-[4-(trifluoromethoxy)phenyl]ethyl bromide to form N-(2-[4-(trifluoromethoxy)phenyl]ethyl)phthalimide.
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Deprotection : Hydrazinolysis releases the primary amine, 2-[4-(trifluoromethoxy)phenyl]ethylamine.
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Propylation : Alkylate the primary amine with propyl bromide under basic conditions.
Critical Parameters:
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Deprotection efficiency : Hydrazine in ethanol at reflux achieves >90% conversion.
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Purification : Column chromatography (SiO2, hexane/ethyl acetate) isolates intermediates.
Overall Yield : 40–55% (cumulative across three steps).
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Key Limitations |
|---|---|---|---|---|
| Nucleophilic Alkylation | 70–85 | 12–24 h | High | Halide synthesis complexity |
| Reductive Amination | 50–65 | 24 h | Moderate | Aldehyde instability |
| Gabriel Synthesis | 40–55 | 48–72 h | Low | Multi-step, low atom economy |
Functional Group Compatibility and Stability
The trifluoromethoxy group (-OCF3) poses unique challenges:
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Hydrolytic stability : Resistant to hydrolysis under acidic/basic conditions due to strong C-F bonds.
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Electrophilic reactions : Direct nitration or sulfonation of the aromatic ring may require protecting groups to prevent side reactions.
Industrial-Scale Considerations
For bulk synthesis, nucleophilic alkylation is preferred due to:
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Solvent recyclability : DMSO can be recovered via distillation.
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Catalyst-free conditions : Eliminates metal contamination risks.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Propyl({2-[4-(trifluoromethoxy)phenyl]ethyl})amine, and how can reaction conditions be optimized?
- Methodological Answer :
- Route 1 : Reductive amination of 4-(trifluoromethoxy)phenethylamine with propionaldehyde using sodium cyanoborohydride (NaBH3CN) in methanol (pH 6-7, 24 hours). Yield optimization requires stoichiometric control (1:1.2 amine:aldehyde) .
- Route 2 : Alkylation of the amine with propyl bromide using potassium carbonate (K2CO3) in DMF at 60°C for 12 hours, followed by silica gel chromatography (ethyl acetate/petroleum ether, 2:8) .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane). Purify via column chromatography and confirm structure using ¹H/¹⁹F NMR (trifluoromethoxy singlet at δ -58 ppm in ¹⁹F NMR) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR :
- ¹H NMR: Propyl chain signals (δ 0.9 ppm, triplet; δ 2.4-2.7 ppm, NCH2CH2Ar) and aromatic protons (δ 6.8-7.2 ppm) .
- ¹⁹F NMR: Single resonance for trifluoromethoxy at δ -58 ppm .
- FT-IR : C-O-C stretch (1250-1200 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .
- HRMS : Confirm molecular ion [M+H]+ at m/z 278.1432 (error <2 ppm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s interaction with aminergic GPCRs?
- Methodological Answer :
- Structural Modifications :
- Vary alkyl chain length (ethyl/butyl vs. propyl).
- Replace trifluoromethoxy with methoxy or nitro groups .
- Biological Assays :
- Radioligand binding (β-adrenoceptors: [³H]dihydroalprenolol; 5-HT receptors: [³H]serotonin) .
- Functional cAMP assays (β-adrenoceptors) and calcium flux (5-HT2A) .
- Computational Docking : Use β2-adrenoceptor (PDB 2RH1) to identify interactions with Ser203/Ser207 and Asp113 .
Q. What experimental approaches resolve contradictions in metabolic stability data across in vitro models?
- Methodological Answer :
- Step 1 : Cross-validate using human liver microsomes (HLM) and hepatocytes. Measure intrinsic clearance (Clint) with/without NADPH .
- Step 2 : Perform CYP phenotyping (CYP3A4/2D6 inhibition) to identify metabolic pathways .
- Step 3 : LC-MS/MS metabolite profiling (e.g., oxidative dealkylation or O-demethylation) .
- Reference Compounds : Compare with verapamil (high clearance) and propranolol (moderate clearance) .
Q. How can crystallization challenges for hydrochloride salts be addressed to obtain X-ray diffraction-quality crystals?
- Methodological Answer :
- Salt Formation : React with 1.1 eq HCl in ethanol, evaporate under reduced pressure .
- Solvent Screening : Test vapor diffusion with acetone/water or THF/hexane .
- Temperature Gradients : Slow cooling (40°C → 4°C over 72 hours) .
- Additives : Use 5% DMSO or n-octanol to modify crystal habit .
Data Contradiction Analysis
Q. How should researchers interpret conflicting biological activity data in receptor binding assays?
- Methodological Answer :
- Potential Causes : Batch variability in compound purity or differences in assay conditions (e.g., buffer pH, temperature).
- Resolution :
- Re-test using HPLC-purified compound (>98% purity) .
- Standardize assay protocols (e.g., 25°C incubation, Tris-HCl buffer pH 7.4) .
- Compare with positive controls (e.g., isoproterenol for β-adrenoceptors) .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Critical Signals | Evidence |
|---|---|---|
| ¹H NMR | δ 0.9 ppm (propyl CH3), δ 2.4-2.7 ppm (NCH2) | |
| ¹⁹F NMR | δ -58 ppm (trifluoromethoxy) | |
| HRMS | [M+H]+ m/z 278.1432 |
Table 2 : Recommended GPCR Targets for SAR Studies
| Receptor | Assay Type | Reference Compound | Evidence |
|---|---|---|---|
| β2-Adrenoceptor | cAMP accumulation | Isoproterenol | |
| 5-HT2A | Calcium flux | Serotonin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
